Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester
Description
Properties
IUPAC Name |
methyl N-[[4-[(2-amino-5-phenylphenyl)carbamoyl]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-28-22(27)24-14-15-7-9-17(10-8-15)21(26)25-20-13-18(11-12-19(20)23)16-5-3-2-4-6-16/h2-13H,14,23H2,1H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRRIESOGZTMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester (CAS No. 1013330-79-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of histone deacetylases (HDACs). This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.
The compound has the following properties:
- Molecular Formula : C22H21N3O3
- Molecular Weight : 375.42 g/mol
- Melting Point : 172-174°C
- Solubility : Slightly soluble in DMSO and methanol
- pKa : 11.65 (predicted)
Carbamic acid derivatives, particularly those with HDAC inhibitory activity, have been shown to influence gene expression by altering histone acetylation. This modification can lead to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation.
Table 1: Comparison of Biological Activities
Study on Antitumor Activity
A study highlighted the compound's potent antitumor activity against several cancer cell lines. The compound showed significant inhibition of proliferation in cultured cells and reduced tumor growth in animal models. The mechanism was attributed to the modulation of epigenetic markers through HDAC inhibition.
Pharmacokinetic Profile
Research indicated that carbamate derivatives can be designed to enhance absorption and stability in vivo. The compound was shown to evade first-pass metabolism effectively, maintaining therapeutic levels in the bloodstream for extended periods after administration .
In Vitro Studies
In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies that minimize side effects associated with traditional chemotherapeutics.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Medicinal Chemistry : Biphenyl carbamates are explored as kinase or protease inhibitors due to their planar aromatic systems. However, the target compound’s low solubility may necessitate prodrug strategies .
- Synthetic Challenges : The bulky biphenyl group complicates purification, as seen in the 9% yield of 4a , compared to 83% for P3 , which uses modular assembly .
- Regulatory Status : The compound is classified as a controlled product in some regions, requiring specialized documentation for procurement .
Preparation Methods
Key Steps:
-
Substrate Preparation : A 3-bromoaniline derivative is reacted with 4-boronophenylacetic acid under inert conditions.
-
Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of THF/H₂O (3:1) at 80–90°C for 12–24 hours.
-
Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Example Reaction:
| Starting Material | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 3-Bromo-4-nitroaniline | Pd(PPh₃)₄ | THF/H₂O | 78% | |
| 4-Boronophenylacetic acid | PdCl₂(dppf) | DME/H₂O | 85% |
Carbamoylation for Urea Linkage Formation
The urea linkage (-NH-C(=O)-NH-) is introduced via carbamoylation of the intermediate biphenylamine with methyl chloroformate or isocyanate derivatives.
Method A: Direct Carbamoylation
Method B: Isocyanate Intermediate
-
Synthesis of Isocyanate : Reaction of 4-amino-1,1'-biphenyl-3-amine with phosgene (1.1 equiv) in toluene.
-
Trapping with Methanol : The isocyanate intermediate is quenched with methanol, yielding the methyl carbamate.
Curtius Rearrangement for Carbamate Installation
A modified Curtius rearrangement is employed to install the carbamate group directly. This method avoids isolation of hazardous intermediates like acyl azides.
Procedure:
-
Acyl Azide Formation : Treat 4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]benzoic acid with diphenylphosphoryl azide (DPPA) in THF.
-
Thermal Decomposition : Heat the acyl azide at 80°C to generate an isocyanate intermediate.
-
Methanol Quenching : Trap the isocyanate with methanol to form the methyl carbamate.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes isocyanate formation |
| Solvent | THF | Prevents side reactions |
| DPPA Equiv | 1.5 | Ensures complete conversion |
Multi-Step Synthesis from Aldehyde Intermediates
A modular approach involves constructing the biphenyl-carbamate framework through sequential functionalization of aldehyde precursors.
Steps:
Yield Comparison:
| Step | Yield (%) | Key Reagent | Reference |
|---|---|---|---|
| Dakin Oxidation | 92 | H₂O₂, NaOH | |
| Suzuki Coupling | 84 | Pd(OAc)₂, SPhos | |
| Reductive Amination | 76 | NaBH₃CN, MeOH |
Solid-Phase Synthesis for High-Throughput Production
Recent advancements utilize solid-phase synthesis to streamline purification and scalability.
Protocol:
Advantages:
Catalytic Indium-Mediated Carbamate Formation
Indium catalysts enable selective carbamate synthesis under mild conditions, minimizing side reactions.
Reaction Setup:
Performance Metrics:
| Metric | Value |
|---|---|
| Conversion | 95% |
| Isolated Yield | 82% |
| Selectivity | >99% (no N-alkylation) |
Q & A
Q. Table 1: Comparison of Synthesis Conditions for Analogous Compounds
| Precursor | Reflux Time (h) | Solvent System | Catalyst | Yield (%) |
|---|---|---|---|---|
| 4a | 30 | CH₃CN | DMAP | 9 |
| 4j | 20 | CH₂Cl₂/cyclohexane | DMAP | Not reported |
| CM2a (Analog) | 18 | THF | Na₂CO₃ | Moderate* |
*Yields for CM2a were not explicitly stated but inferred from optimized protocols .
Advanced: How can QSAR modeling predict the biological activity of this compound, particularly as a FAAH inhibitor?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models for fatty acid amide hydrolase (FAAH) inhibitors focus on:
- Molecular Descriptors :
- Data Collection : Use inhibition IC₅₀ values from enzyme assays and correlate with computed descriptors (e.g., molecular volume, H-bond donor/acceptor counts).
- Validation : Cross-validate models using leave-one-out (LOO) methods to ensure robustness. For example, biphenyl-3-yl esters with electron-withdrawing groups showed improved predictive R² values (0.85–0.92) in QSAR models .
Basic: What spectroscopic techniques confirm the structure of this compound, and what key features validate its purity?
Answer:
- ¹H NMR : Look for characteristic peaks:
- Mass Spectrometry (EI-MS) : Parent ion (M⁺) at m/z 227 for methylcarbamic acid analogs, with fragmentation patterns (e.g., loss of CO₂CH₃ at m/z 170) .
- HPLC : Purity >95% confirmed using reverse-phase C18 columns (mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) .
Advanced: How can researchers resolve contradictions in solubility data across experimental setups?
Answer:
Contradictions often arise from solvent polarity and temperature variations. Methodological solutions include:
- Standardized Solubility Assays : Use USP buffers (pH 1.2–7.4) at 25°C with shake-flask methods.
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots to identify temperature-dependent outliers .
- Co-solvent Systems : For low aqueous solubility (e.g., <0.1 mg/mL), employ DMSO/water mixtures (≤10% DMSO) while verifying stability via HPLC .
Q. Table 2: Solubility of Analogous Carbamates
| Compound | Aqueous Solubility (mg/mL) | logP | Preferred Solvent |
|---|---|---|---|
| Methylcarbamic acid biphenyl ester | 0.08 | 3.2 | DMSO/EtOAc |
| CM3a | 1.2 | 2.1 | Methanol/Water |
Advanced: What mechanistic insights explain the stability of the carbamate group under physiological conditions?
Answer:
The carbamate group’s stability is pH-dependent and influenced by:
- Enzymatic Hydrolysis : FAAH and esterases cleave the carbamate bond, releasing CO₂ and methanol. Stability assays in human plasma (37°C, 24 hours) show <20% degradation for methyl esters .
- Steric Shielding : Bulky biphenyl substituents reduce enzymatic access, as seen in analogs with 50% slower hydrolysis rates compared to unsubstituted carbamates .
- Computational Modeling : Molecular dynamics simulations predict that electron-withdrawing groups on the biphenyl ring stabilize the transition state (ΔΔG‡ = -2.3 kcal/mol) .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Column Chromatography : Use silica gel with gradient elution (cyclohexane → EtOAc) to separate carbamate products from unreacted amines/phenols .
- Recrystallization : Ethyl ether/petroleum ether mixtures yield white crystals with >99% purity (melting point 111–115°C for methylcarbamic acid analogs) .
- HPLC Prep-Scale : For complex mixtures, use preparative C18 columns (flow rate 20 mL/min, 70% acetonitrile) .
Advanced: How do substituents on the biphenyl moiety modulate enzyme inhibition potency?
Answer:
- Electron-Donating Groups (e.g., -NH₂) : Enhance binding to FAAH’s catalytic serine (e.g., 4-amino substitution increases IC₅₀ by 3-fold vs. unsubstituted analogs) .
- Steric Effects : 3-Methyl groups on the biphenyl ring reduce IC₅₀ from 12 nM to 8 nM by optimizing hydrophobic pocket interactions .
- Meta vs. Para Substitution : Meta-substituted carbamates show 50% higher selectivity for FAAH over other serine hydrolases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
